1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene
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Overview
Description
1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene is a chemical compound with the molecular formula C13H10BrClO. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene typically involves the reaction of 4-(bromomethyl)phenol with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted phenoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Chloromethyl)phenoxy]-3-chlorobenzene
- 1-[4-(Methyl)phenoxy]-3-chlorobenzene
- 1-[4-(Bromomethyl)phenoxy]-4-chlorobenzene
Uniqueness
1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene is unique due to the presence of both bromomethyl and chlorobenzene groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C13H10BrClO |
---|---|
Molecular Weight |
297.57 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(3-chlorophenoxy)benzene |
InChI |
InChI=1S/C13H10BrClO/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8H,9H2 |
InChI Key |
RZKYIFFJEZCGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
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